2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopropyl and trifluoromethyl groups are introduced through specific reactions, such as cyclopropanation and trifluoromethylation. The final step involves the coupling of the pyrazole derivative with the piperidyl acetamide moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new agrochemicals and pharmaceuticals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and trifluoromethylated compounds, such as:
- 2-[5-CYCLOPROPYL-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE
- 2-[5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE
Uniqueness
What sets 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE apart is its combination of a cyclopropyl group and a trifluoromethyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H27F3N4O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C18H27F3N4O/c1-16(2)8-12(9-17(3,4)24-16)22-15(26)10-25-13(11-5-6-11)7-14(23-25)18(19,20)21/h7,11-12,24H,5-6,8-10H2,1-4H3,(H,22,26) |
InChI Key |
OLYVHBSVGHPJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C |
Origin of Product |
United States |
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